molecular formula C13H9NO B010760 4-Cyano-4'-hydroxybiphenyl CAS No. 19812-93-2

4-Cyano-4'-hydroxybiphenyl

Cat. No. B010760
CAS RN: 19812-93-2
M. Wt: 195.22 g/mol
InChI Key: ZRMIETZFPZGBEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Cyano-4'-hydroxybiphenyl involves a multi-step process, including esterification to protect the hydroxyl group, followed by F-C reaction, ammonolysis, hydrolysation, and dehydration of 4-hydroxybiphenyl. This route offers an easy operation with a total yield of 47.7%, suitable for manufacturing (Wu Quan-hong & Xiao Zhi-hai, 2005).

Molecular Structure Analysis

The molecular structure of 4-Cyano-4'-hydroxybiphenyl derivatives shows significant influence on their properties, such as flexibility and mesogenic characteristics. For instance, the introduction of trifluoromethyl groups affects the liquid crystalline phase transitions and molecular orientation in nematic phases (Emsley et al., 1994).

Chemical Reactions and Properties

Chemical modifications of 4-Cyano-4'-hydroxybiphenyl lead to a variety of derivatives with distinct mesogenic and phase behavior properties. For example, the synthesis and characterization of dimers derived from 4-Cyano-4'-hydroxybiphenyl, where two rigid parts are connected via flexible spacers, demonstrate the impact of molecular curvature and specific intermolecular interactions on the stability of nematic and twist-bend nematic phases (Alaasar & Tschierske, 2016).

Physical Properties Analysis

The physical properties of 4-Cyano-4'-hydroxybiphenyl and its derivatives, such as transition temperatures and mesophase behaviors, are closely related to their molecular structure. Studies have shown how modifications in the molecular structure can lead to variations in mesophase stability and types, highlighting the significance of molecular design in liquid crystal research (Walker et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-Cyano-4'-hydroxybiphenyl derivatives, such as reactivity and stability, are pivotal in their applications. For instance, the introduction of hydroxy tail-terminated groups in cyanobiphenyl compounds has been explored for enhancing liquid crystalline properties and providing precursors for further chemical modifications (Wang et al., 2018).

Scientific Research Applications

Application Summary

4-Cyano-4’-hydroxybiphenyl is used in the study of photo-initiated proton-coupled electron transfer (PCET) processes . These processes play a crucial role in light harvesting in various biological and chemical systems .

Method of Application

The structural changes and dynamics of 4-cyano-4′-hydroxystilbene (CHSB), an analogue of p-HBI, were investigated in the presence of an external base, t-butylamine (TBA), using techniques of ultrafast transient absorption, emission, and ultrafast Raman loss spectroscopy .

Results or Outcomes

Femtosecond fluorescence up-conversion measurements of the CHSB–TBA adduct reveal a precursor–successor relationship between the ∼420 and ∼530 nm emission bands, which implies that the adduct evolves predominantly through an electron–proton transferred state . Further, Raman measurements show a clear distinction in the dynamics of the C C stretch of CHSB in the presence and absence of TBA in terms of the amplitude growth (0.45 ps vs. instantaneous) and the central frequency (1584 vs. 1523 cm −1) .

Materials Chemistry

Application Summary

4-Cyano-4’-hydroxybiphenyl is used in the fabrication of all-solid-state dye-sensitized solar cells (DSSCs) .

Method of Application

Organic ionic crystals carrying 4-cyano-4’-hydroxybiphenyl and imidazolium units were synthesized and applied as the electrolytes for DSSCs . To further improve the cell efficiency, 1-propyl-3-methylimidazolium iodine (PMII), was added into the electrolytes as a crystal growth inhibitor .

Results or Outcomes

The fabricated all-solid-state DSSCs achieved a cell efficiency of ∼5.11% at 55 °C under the simulated air mass 1.5 solar spectrum illuminations at 100 mW cm −2 . These fabricated devices showed an enhanced power conversion efficiency (PCE) of ∼6.55% at 45 °C under the simulated air mass 1.5 solar spectrum illuminations at 50 mW cm −2, and a superior long-term stability .

Organic Chemistry

Application Summary

4-Cyano-4’-hydroxybiphenyl is used in the synthesis of monomers of liquid crystal polymers and for the formation of specific polysiloxanes .

Method of Application

The preparation process for 4-cyano-4’-hydroxybiphenyl involves the protection of the aldehyde function of 4-bromo-benzaldehyde, the reaction of the protected 4-bromo-benzaldehyde with p-alkoxyphenyl magnesium halide, the deprotection of the formyl radical of the protected 4-alkoxy-4’-formyl-biphenyl and conversion of the formyl group into cyano and hydrolysis of the alkoxy group of the resulting 4-alkoxy 4’-cyano-biphenyl .

Results or Outcomes

This preparation process does not use a toxic agent such as copper cyanide or uses less toxic agents than those described in the state of the art .

Biosensor Development

Application Summary

4-Cyano-4’-hydroxybiphenyl is used in the development of biosensors .

Method of Application

The interface between nematic liquid crystal, 4-cyano-4’-pentylbiphenyl (5CB), and water in a transmission electron microscopy (TEM) grid cell coated with QP4VP-b-LCP (quaternized poly (4-vinylpyridine) (QP4VP) and poly (4-cyanobiphenyl-4’-oxyundecylacrylate) (LCP)) was examined for protein and DNA detection . Several proteins, such as bovine serum albumin (BSA), hemoglobin (Hb), α chymotrypsinogen-A (ChTg), and lysozyme (LYZ), were tested for nonspecific protein detection .

Results or Outcomes

By injecting the protein solutions into the TEM grid cell, the initial homeotropic orientation of the TEM grid cell changed to a planar orientation above their isoelectric points (PIs) due to electrostatic interactions between QP4VP (+charge) and proteins (−charge), which did not occur below the PIs of the tested proteins . Their minimum concentrations at which the homeotropic to planar configurational change (H-P change) occurred were 0.01, 0.02, 0.03, and 0.04 wt.% for BSA, ChTg, Hb, and LYZ, respectively . A H-P change was observed with as little as 0.0013 wt.% salmon sperm DNA regardless of the pH of the cell .

Pharmaceutical Intermediates

Application Summary

4-Cyano-4’-hydroxybiphenyl is used as an intermediate in the pharmaceutical industry .

Future Directions

One of the future directions for 4-Cyano-4’-hydroxybiphenyl is its use in dye-sensitized solar cells (DSSCs). Organic ionic crystals carrying 4-cyano-4’-hydroxybiphenyl and imidazolium units were synthesized and applied as the electrolytes for DSSCs. The fabricated all-solid-state DSSCs achieved a cell efficiency of approximately 5.11% at 55 °C under the simulated air mass 1.5 solar spectrum illuminations10.


properties

IUPAC Name

4-(4-hydroxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMIETZFPZGBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941643
Record name 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile
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Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4'-hydroxybiphenyl

CAS RN

19812-93-2
Record name 4′-Cyano-4-hydroxybiphenyl
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Record name 4-Cyano-4'-hydroxybiphenyl
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Record name 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile
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Record name 4-Cyano-4'-hydroxybiphenyl
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Record name 4'-Hydroxy-4-biphenylcarbonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 10 g of 4-cyano-4-methoxy biphenyl and 30 g of pyridinium chloride is taken to 200° C. for 2 hours. 50 ml of pyridine then 50 ml of 1N hydrochloric acid are added at 110° C. Extraction is carried out with chloroform (100 then 25 ml). The combined organic extracts are washed twice with 100 ml water, dried over magnesium sulphate, and the solvent is eliminated by distillation under reduced pressure. 7 g (75% yield) of 4-cyano-4'-hydroxy-biphenyl is obtained in the form of a beige powder.
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4-cyano-4-methoxy biphenyl
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Synthesis routes and methods III

Procedure details

4'-Bromo-4-hydroxybiphenyl is reacted with copper (I) cyanide to obtain 4'-cyano-4-hydroxybiphenyl (this substance is known), which is then reacted with a β-alkyloxyethylbromide in the presence of an alkaline material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
346
Citations
JM Montornes, JA Reina… - Journal of Polymer …, 2004 - Wiley Online Library
… In the present study, we describe the chemical modification of these polymers with the sodium salt of 4-cyano-4′-hydroxybiphenyl to produce the corresponding SCLCPs with excellent …
Number of citations: 13 onlinelibrary.wiley.com
S MK, A Zeba, A Ganjiwale, A Gowda, G Hegde… - Liquid …, 2022 - Taylor & Francis
… Three series of new dimers were synthesised by using 4-cyano-4’-hydroxybiphenyl connected via flexible spacers with different number of carbon atoms to 4-hydroxyphthalonitrile/ 2-…
Number of citations: 2 www.tandfonline.com
X Han, RA Shanks, D Pavel - Macromolecular Chemistry and …, 2004 - Wiley Online Library
… The first step consisted of nucleophilic displacement of the halide of n-haloalkan-1-ol with 4-cyano-4′-hydroxybiphenyl. All the mesogenic compounds were synthesized according the …
Number of citations: 22 onlinelibrary.wiley.com
YMC Sahin, IE Serhatli… - Journal of applied …, 2006 - Wiley Online Library
… by a nucleophilic reaction between 4-cyano-4′-hydroxybiphenyl and glycidyl nosylate. To … peaks and the hydroxyl peak of the 4-cyano-4′-hydroxybiphenyl is a clear evidence of the …
Number of citations: 8 onlinelibrary.wiley.com
V Percec, M Lee, H Jonsson - Journal of Polymer Science Part …, 1991 - Wiley Online Library
… 4-Cyano-4'-hydroxybiphenyl (3.9 g, 0.01 mol) was added to a solution containing potassium t-butoxide (1.12 g, 0.01 mol), 18-crown-6 (2.6 mg, 0.01 mmol), and dry tetrahydrofuran ( 78 …
Number of citations: 139 onlinelibrary.wiley.com
YW Zhou, M Jaroniec, GL Hann, RK Gilpin - Analytical Chemistry, 1994 - ACS Publications
… 4-(pentenyloxy)benzoic acid (4.7g, 0.0225 mol), the4-substituted phenol (0.0225 mol) (ie, either 4-cyano-4'hydroxybiphenyl or 4-phenylphenol), and 0.2 g of PPY. DDC (4.6 g, 0.0225 …
Number of citations: 25 pubs.acs.org
CS Hsu, JM Rodriguez‐Parada… - Journal of Polymer …, 1987 - Wiley Online Library
… polarization microscopy, and compared with the phase behavior of the polysiloxanes and copolysiloxanes containing 4-methoxy-4'hydroxybiphenyl and 4-cyano-4'-hydroxybiphenyl …
Number of citations: 51 onlinelibrary.wiley.com
B Guichard, V Poirier, C Noël, D Reyx… - Macromolecular …, 1996 - Wiley Online Library
… Is) (Scheme 1 ) and poly[3,3-bis(chloromethyl)oxetane] (PBCM0)I6) (Scheme 2 ) with the sodium salt of 4-cyano-4'-hydroxybiphenyl. As expected from the behavior of a number of …
Number of citations: 17 onlinelibrary.wiley.com
C Noël, Gangadhara, KC Ching… - Macromolecular …, 1997 - Wiley Online Library
… This indicates that these polymers should be considered to be polyethylene containing the benzyl ether of 4-cyano-4'-hydroxybiphenyl as the mesogenic group attached directly to the …
Number of citations: 29 onlinelibrary.wiley.com
M Alaasar, C Tschierske - Liquid Crystals, 2017 - Taylor & Francis
… A new class of non-symmetric dimeric compounds derived from 4-cyano-4′-hydroxybiphenyl in which two rigid parts are connected via flexible spacers have been designed and …
Number of citations: 9 www.tandfonline.com

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